

DL-Arabinose: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: DL-Arabinose

Cat. No.: B043027

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Introduction

DL-Arabinose, a racemic mixture of the D- and L-enantiomers of arabinose, is a pentose sugar with significant interest in various scientific and industrial fields. While L-arabinose is the more common isomer found in nature as a component of biopolymers like hemicellulose and pectin, the racemic mixture and the D-enantiomer possess unique properties that are subjects of ongoing research.^[1] This technical guide provides an in-depth overview of the chemical and physical properties of **DL-Arabinose**, detailed experimental protocols for its analysis, and a visualization of its metabolic pathway.

Chemical and Physical Properties

DL-Arabinose is a white to off-white crystalline powder.^[2] As a racemic mixture, it is optically inactive. The individual enantiomers, D-(-)-Arabinose and L-(+)-Arabinose, rotate plane-polarized light in opposite directions.

Table 1: General Properties of DL-Arabinose

Property	Value	References
CAS Number	147-81-9	[2][3][4][5][6][7]
Molecular Formula	C ₅ H ₁₀ O ₅	[2][3][4][6][7][8]
Molecular Weight	150.13 g/mol	[2][3][4][6][8]
Appearance	White to off-white powder	[2]
Melting Point	157 - 162 °C	[2][9]
Boiling Point	375.36 °C at 760 mmHg	[9]
Density	1.681 g/cm ³	[9]
Purity	≥ 98% (GC/HPLC)	[2][4][6]

Table 2: Solubility and Optical Properties

Property	Value	Conditions	References
Water Solubility	Soluble	50 mg/mL, clear, colorless	[6]
250 mg/5mL	[7]		
Ethanol Solubility	Insoluble	[9]	
Ether Solubility	Insoluble	[9]	
Glycerin Solubility	Soluble	[9]	
Optical Rotation ([α] _D ²⁰)	-4 to +4°	c=10 in water	[2]
D-(-)-Arabinose [α] _D ²⁰	-101 to -105°	c=10 in water	
L-(+)-Arabinose [α] _D ²⁰	+102 to +106°	c=10 in water	[10]

Experimental Protocols

Determination of Solubility (Thermogravimetric Method)

This protocol outlines a method for determining the solubility of **DL-Arabinose** in a given solvent system at various temperatures.[\[4\]](#)[\[11\]](#)[\[12\]](#)

Methodology:

- Preparation of Saturated Solution:
 - Add an excess amount of **DL-Arabinose** to a known volume of the desired solvent in a jacketed glass vessel equipped with a magnetic stirrer.
 - Heat the slurry to the desired temperature using a thermoregulator.
 - Stir the mixture for a minimum of 3 hours to ensure equilibrium is reached. For **DL-Arabinose**, a pre-slurrying period of 24 hours at 25 °C is recommended to ensure equilibrium.[\[4\]](#)[\[11\]](#)[\[12\]](#)
- Sample Collection and Analysis:
 - Once equilibrium is reached, stop the stirring and allow the solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pre-heated syringe fitted with a filter to avoid crystallization.
 - Weigh an empty petri dish (W_o).
 - Transfer the filtered supernatant to the pre-weighed petri dish and weigh it again (W_e).
 - Dry the sample in an oven at a suitable temperature until a constant weight is achieved (W_d).
- Calculation of Solubility:
 - The solubility (S) in grams of solute per 100 grams of solvent can be calculated using the following formula: $S = [(W_d - W_o) / (W_e - W_d)] \times 100$

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the derivatization and subsequent analysis of arabinose by GC-MS. This method can be adapted for **DL-Arabinose**.

Methodology:

- Sample Preparation and Derivatization:
 - To a 100 μ L sample (calibration standard or unknown) in a glass vial, add an internal standard (e.g., a stable isotope-labeled arabinose).[5]
 - Evaporate the sample to complete dryness under a gentle stream of nitrogen at 40-50°C. [5]
 - Oximation: Add 50 μ L of a freshly prepared solution of hydroxylamine hydrochloride in pyridine (20 mg/mL). Seal the vial and heat at 90°C for 30 minutes.[5]
 - Cool the vial to room temperature.
 - Silylation: Add 100 μ L of BSTFA + 1% TMCS. Seal the vial and heat at 70°C for 60 minutes.[5]
 - Cool the vial to room temperature. The sample is now ready for GC-MS analysis.[5]
- GC-MS Analysis:
 - Injection: Inject 1 μ L of the derivatized sample into the GC-MS system.
 - GC Column: Utilize a suitable column for sugar analysis (e.g., a capillary column with a non-polar stationary phase).
 - Oven Program: A typical temperature program starts at a low temperature (e.g., 50°C), holds for a short period, and then ramps up to a higher temperature to elute the derivatized sugars.[8]
 - Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify the derivatized arabinose or in selected ion monitoring (SIM) mode for quantification.[8]

High-Performance Liquid Chromatography (HPLC)

Analysis

This protocol provides a general method for the analysis of arabinose in a mixture using HPLC with refractive index (RI) detection.

Methodology:

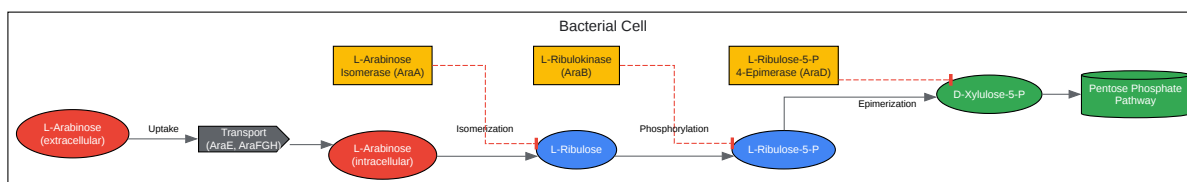
- Sample Preparation:
 - Dissolve the **DL-Arabinose** sample in the mobile phase to a known concentration.
 - Filter the sample through a 0.45 µm syringe filter before injection.
- HPLC Conditions:
 - Column: An Aminex HPX-87H column is commonly used for sugar analysis.[\[13\]](#)
 - Mobile Phase: A dilute acid solution, such as 0.00035 M H₂SO₄ in ultra-pure water, is often used.[\[13\]](#)
 - Flow Rate: A typical flow rate is 0.6 mL/min.[\[13\]](#)
 - Column Temperature: Maintain the column at a constant temperature, for example, 35°C. [\[14\]](#)
 - Detector: A Refractive Index (RI) detector is suitable for detecting non-UV absorbing compounds like arabinose.
- Quantification:
 - Prepare a series of standard solutions of **DL-Arabinose** of known concentrations.
 - Inject the standards and the sample.
 - Construct a calibration curve by plotting the peak area against the concentration of the standards.

- Determine the concentration of **DL-Arabinose** in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Logical Relationships

L-Arabinose Metabolism in Bacteria

In many bacteria, the metabolism of L-arabinose is a well-characterized pathway that converts it into D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.[2][15] The genes encoding the enzymes for this pathway are often organized in the ara operon.

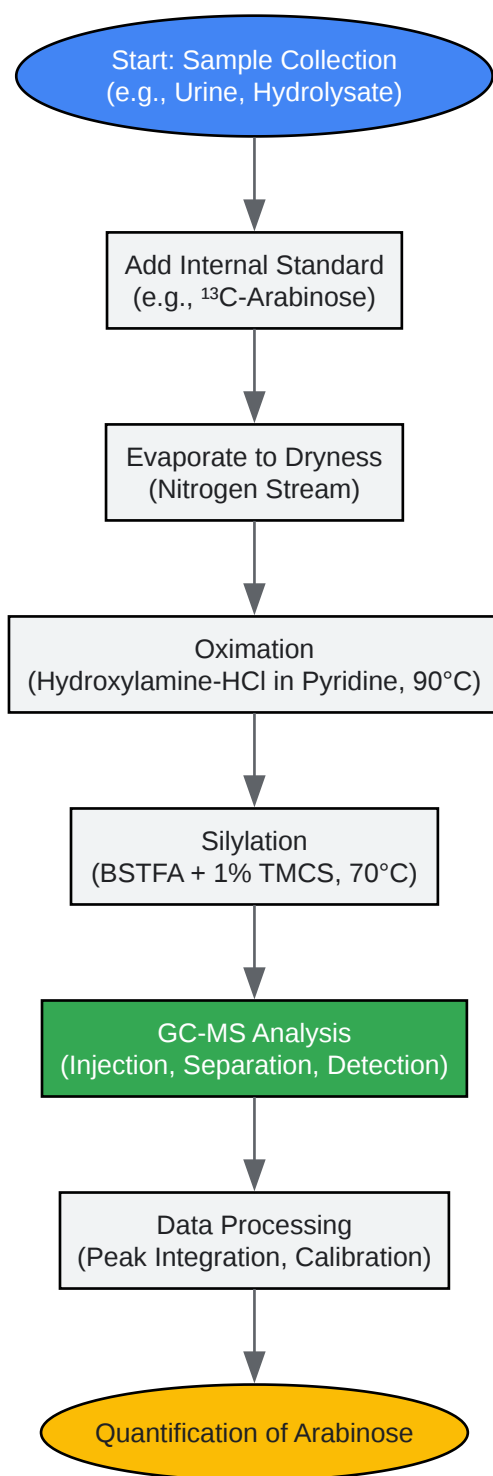


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Caption: Bacterial metabolic pathway for L-Arabinose.

Experimental Workflow for GC-MS Analysis

The following diagram illustrates the logical workflow for the quantitative analysis of arabinose using GC-MS.



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Caption: Workflow for arabinose analysis by GC-MS.

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